molecular formula C8H6N2S2 B063977 4-(2-Thienyl)pyrimidine-2-thiol CAS No. 175202-75-2

4-(2-Thienyl)pyrimidine-2-thiol

Cat. No. B063977
CAS RN: 175202-75-2
M. Wt: 194.3 g/mol
InChI Key: IPUPBWKUWAKTQL-UHFFFAOYSA-N
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Description

“4-(2-Thienyl)pyrimidine-2-thiol” is a unique chemical compound with the empirical formula C8H6N2S2 and a molecular weight of 194.28 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-(2-Thienyl)pyrimidine-2-thiol”, has been a topic of interest in the field of organic synthesis . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . For instance, one method involves the reaction of enaminonitrile with CS in the presence of sodium methoxide to give a pyrimidinethione derivative .


Molecular Structure Analysis

The molecular structure of “4-(2-Thienyl)pyrimidine-2-thiol” is represented by the SMILES string Sc1nccc(n1)-c2cccs2 .


Chemical Reactions Analysis

Pyrimidine compounds, including “4-(2-Thienyl)pyrimidine-2-thiol”, have been found to exhibit a range of chemical reactions . These reactions are often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Thienyl)pyrimidine-2-thiol” include an empirical formula of C8H6N2S2 and a molecular weight of 194.28 .

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound is used in the synthesis of bioactive molecules. It’s used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives have shown immense biological activities .

Anti-inflammatory Activities

The synthesized compounds from “4-(2-Thienyl)pyrimidine-2-thiol” have shown potent anti-inflammatory activities both in vitro and in vivo . This makes it a potential candidate for developing new anti-inflammatory drugs.

Antioxidant Properties

The compounds synthesized from “4-(2-Thienyl)pyrimidine-2-thiol” have exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . This suggests its potential use in combating oxidative stress-related diseases.

Role in Heterocyclization

“4-(2-Thienyl)pyrimidine-2-thiol” plays a significant role in the heterocyclization of various substrates . This process is crucial in the synthesis of thiophene derivatives, which are known for their diverse biological activities .

Industrial Chemistry Applications

Thiophene derivatives, which can be synthesized from “4-(2-Thienyl)pyrimidine-2-thiol”, are utilized in industrial chemistry as corrosion inhibitors . This highlights its importance in material science.

Organic Semiconductors

Thiophene-mediated molecules, synthesized from “4-(2-Thienyl)pyrimidine-2-thiol”, play a prominent role in the advancement of organic semiconductors . This is crucial in the development of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) .

Future Directions

The potential of pyrimidine compounds, including “4-(2-Thienyl)pyrimidine-2-thiol”, is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

6-thiophen-2-yl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUPBWKUWAKTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371967
Record name 4-(2-THIENYL)PYRIMIDINE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienyl)pyrimidine-2-thiol

CAS RN

175202-75-2
Record name 4-(2-Thienyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-THIENYL)PYRIMIDINE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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